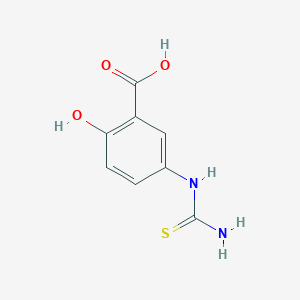

2-Hydroxy-5-thioureidobenzoic acid

Description

Contextualization within Benzoic Acid and Thiourea (B124793) Chemical Space

2-Hydroxy-5-thioureidobenzoic acid is a derivative of benzoic acid, a simple aromatic carboxylic acid that is a fundamental building block in organic synthesis and a constituent of many natural and synthetic compounds. The introduction of a thiourea group at the 5-position and a hydroxyl group at the 2-position significantly alters the electronic and steric properties of the parent benzoic acid molecule.

Thiourea and its derivatives are well-known for their diverse biological activities and their utility as intermediates in the synthesis of pharmaceuticals and other heterocyclic compounds. The incorporation of the thiourea functionality onto the benzoic acid framework creates a molecule with a rich chemical space, offering multiple sites for hydrogen bonding, metal chelation, and further chemical modification. This positions this compound as a valuable target for synthetic chemists and medicinal chemists alike.

Significance of the Thiourea and Hydroxyl-Carboxylic Acid Functionalities

The chemical reactivity and potential applications of this compound are largely dictated by its three key functional groups: the thiourea, the hydroxyl group, and the carboxylic acid.

The thiourea moiety is a critical component, known to be a bioisostere of the urea (B33335) group and to participate in numerous biological interactions. Thiourea derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.net The sulfur atom in the thiourea group can act as a hydrogen bond acceptor and a soft Lewis base, enabling it to interact with various biological targets.

Structural Isomers and Tautomeric Considerations

The structure of this compound allows for the existence of several structural isomers and tautomers.

Structural Isomers: The relative positions of the hydroxyl, carboxylic acid, and thiourea groups on the benzene (B151609) ring can be varied to generate a number of structural isomers. For example, 2-Hydroxy-4-thioureidobenzoic acid is a known isomer that has been synthesized and investigated for its biological activity. nih.govnih.gov The specific substitution pattern is crucial in determining the molecule's shape, electronic properties, and ultimately, its biological function.

| Isomer Name | Position of Thiourea Group |

| 2-Hydroxy-3-thioureidobenzoic acid | 3 |

| 2-Hydroxy-4-thioureidobenzoic acid | 4 |

| This compound | 5 |

| 2-Hydroxy-6-thioureidobenzoic acid | 6 |

Tautomeric Considerations: The thiourea group in this compound can exist in different tautomeric forms. The thione-thiol tautomerism is a key characteristic of thioureas. The thione form (C=S) is generally the more stable tautomer, but the thiol form (C-SH) can also be present, particularly in solution. nih.gov This tautomerism can influence the compound's reactivity and its interactions with biological targets. Furthermore, the presence of the hydroxyl and carboxylic acid groups introduces the possibility of other tautomeric equilibria, such as the lactone form, although this is generally less favored. The study of similar azo dyes suggests that long-range proton transfer can lead to different tautomeric states. beilstein-journals.orguni.lu

Overview of Current Research Trajectories and Gaps

Current research on compounds structurally related to this compound is primarily focused on medicinal chemistry and drug discovery. Derivatives of 2-hydroxybenzoic acid are being explored as inhibitors of various enzymes, including sirtuins, which are implicated in metabolic diseases and cancer. nih.gov Thiourea derivatives are also a hot topic in the development of new antimicrobial and anticancer agents. researchgate.net

A plausible synthetic route to this compound can be extrapolated from the synthesis of its 4-thioureido isomer. This would likely involve the reaction of 5-amino-2-hydroxybenzoic acid with a thiocarbonyl transfer reagent.

Despite the promising structural features of this compound, there is a noticeable gap in the literature regarding its specific synthesis, characterization, and biological evaluation. While its constituent parts have been extensively studied, the unique combination present in this molecule remains largely unexplored. Future research should focus on:

The development of an efficient and scalable synthesis of this compound.

A thorough investigation of its physicochemical properties, including its tautomeric equilibria in different solvents.

Screening for a wide range of biological activities, leveraging the known properties of its functional groups.

Exploration of its potential as a building block for the synthesis of more complex molecules and materials.

The table below summarizes some key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H8N2O3S | cymitquimica.com |

| Molecular Weight | 212.22 g/mol | |

| Appearance | Solid | |

| InChIKey | RBBIOYKZQUEJHZ-UHFFFAOYSA-N | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(carbamothioylamino)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-8(14)10-4-1-2-6(11)5(3-4)7(12)13/h1-3,11H,(H,12,13)(H3,9,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBIOYKZQUEJHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728918-63-6 | |

| Record name | 728918-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of 2 Hydroxy 5 Thioureidobenzoic Acid and Its Analogues

Direct Synthesis Routes to the Core Compound

The direct synthesis of 2-hydroxy-5-thioureidobenzoic acid can be approached through several strategic pathways, primarily involving multi-step condensation reactions or the use of salicylic (B10762653) acid and isothiocyanate precursors.

Multi-Step Condensation Reactions

A common and effective method for the synthesis of this compound involves a multi-step process starting from readily available precursors. One such pathway begins with the synthesis of 5-aminosalicylic acid, a key intermediate. This can be achieved through various methods, including the Kolbe-Schmitt reaction of p-aminophenol. google.com In this reaction, p-aminophenol is carboxylated under high pressure and temperature in the presence of carbon dioxide and a suitable base or catalyst. google.com

Once 5-aminosalicylic acid is obtained, it can be converted to 2-hydroxy-5-(thiocyanato)benzoic acid. This is typically achieved through a diazotization reaction of the amino group on 5-aminosalicylic acid, followed by a Sandmeyer-type reaction with a thiocyanate (B1210189) salt, such as potassium thiocyanate, in the presence of a copper(I) catalyst. nih.gov The resulting 2-hydroxy-5-(thiocyanato)benzoic acid is a crucial intermediate that can then be converted to the final thiourea (B124793) derivative.

The final step involves the conversion of the thiocyanato group to a thiourea moiety. While direct literature for this specific conversion on 2-hydroxy-5-(thiocyanato)benzoic acid is sparse, analogous reactions suggest that this transformation can be achieved by reaction with ammonia (B1221849) or a primary amine. For instance, the reaction of substituted phenylammonium chloride with ammonium (B1175870) thiocyanate can yield the corresponding phenylthiourea. globalresearchonline.net Similarly, N-acyl isothiocyanates, formed from the reaction of acid chlorides with ammonium thiocyanate, readily react with amines to form N-acylthioureas. nih.govnih.gov This suggests that treatment of 2-hydroxy-5-(thiocyanato)benzoic acid with a source of ammonia, such as ammonium hydroxide, could yield this compound.

Approaches Utilizing Salicylic Acid and Isothiocyanate Precursors

An alternative strategy for synthesizing this compound and its analogs involves the direct reaction of a salicylic acid derivative with an appropriate isothiocyanate. This approach is particularly useful for creating a library of derivatives with diverse substitutions on the thiourea nitrogen.

A series of salicylic acid-oriented thiourea derivatives have been synthesized through multi-step reactions that include alkylation, chlorination, nucleophilic substitution, and addition reactions. psu.edu For example, N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas can be obtained by reacting 4/6-substituted 2-aminobenzothiazoles with phenylisothiocyanate in refluxing ethanol (B145695). nih.gov This general principle can be applied to 5-aminosalicylic acid, where it would be reacted with an isothiocyanate to form the desired thiourea derivative directly.

The synthesis of the isothiocyanate precursor itself is a critical step. Isothiocyanates can be prepared from the corresponding amines by reaction with thiophosgene (B130339) or other thiocarbonyl transfer reagents. psu.edu

Evaluation of Reaction Conditions and Optimization Protocols

The efficiency of the synthetic routes to this compound and its derivatives is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, solvent, and the choice of catalyst and base.

For the synthesis of the precursor 5-aminosalicylic acid via the Kolbe-Schmitt reaction, the reaction pressure is typically controlled between 1.0 and 3.0 MPa, with a preferred range of 1.5 to 2.5 MPa. google.com The reaction temperature is maintained between 180 and 220 °C, with an optimal range of 190 to 200 °C. google.com

In the synthesis of thiourea derivatives, the choice of solvent can significantly impact the reaction yield. Acetone is a commonly used solvent for the synthesis of thiourea and its derivatives, often providing higher yields compared to other solvents like THF and benzene (B151609). researchgate.net For the synthesis of N-acyl thiourea derivatives, the reaction is typically carried out in anhydrous acetone. nih.gov

The reaction of amines with isothiocyanates to form thioureas is often carried out at room temperature or with gentle heating. researchgate.net The reaction time can vary from a few hours to 24 hours, depending on the reactivity of the substrates. researchgate.net

Synthesis of Structurally Modified Derivatives

The core structure of this compound offers multiple sites for structural modification, allowing for the generation of a wide array of derivatives with potentially enhanced or novel properties.

Functionalization at the Thiourea Moiety

The thiourea group is a prime target for functionalization, enabling the introduction of various substituents on the nitrogen atoms.

N-Acylation: N-acylthioureas can be synthesized by reacting an N-acyl isothiocyanate with an amine. nih.govnih.gov The acyl isothiocyanate is typically generated in situ from the corresponding acid chloride and ammonium thiocyanate. nih.gov This allows for the introduction of a wide range of acyl groups to the thiourea moiety.

N-Alkylation/Arylation: The nitrogen atoms of the thiourea can be substituted with alkyl or aryl groups. This is often achieved by starting with a substituted amine and reacting it with an isothiocyanate. For example, N-aryl-N'-[2-phenyl-3-quinazoline(3H)-4-one] acylthiourea derivatives have been prepared by reacting the corresponding acyl isothiocyanates with various aryl amines in acetone. nih.gov Similarly, the synthesis of N,N-disubstituted thioureas can be achieved through various methods. psu.edu

| Starting Material | Reagent | Product | Reference |

| 4/6-substituted 2-aminobenzothiazoles | Phenylisothiocyanate | N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas | nih.gov |

| Acid chloride | Ammonium thiocyanate, Heterocyclic amine | N-acyl thiourea derivatives | nih.gov |

| [2-phenyl-3-quinazoline(3H)-4-one] acyl isothiocynates | Aryl amines | N-aryl-N'-[2-phenyl-3-quinazoline(3H)-4-one] acylthiourea derivatives | nih.gov |

| Isobutyryl chloride | Ammonium thiocyanate, 1,2-diaminopropane | N1,N3-bis(isobutyrylcarbamothioyl) propane | researchgate.net |

Table 1: Examples of Functionalization at the Thiourea Moiety

Substitutions on the Benzoic Acid Ring

The benzoic acid ring of this compound provides another avenue for structural modification through the introduction of various substituents.

Halogenation: Halogen atoms can be introduced onto the aromatic ring. For instance, 2-hydroxy-5-iodobenzoic acid derivatives have been synthesized, which can serve as precursors for further modifications. researchgate.net

Alkylation: Alkyl groups can be introduced onto the benzene ring through various methods, such as Friedel-Crafts alkylation, although this may not be compatible with all functional groups present. A more targeted approach involves the synthesis of alkyl-substituted phenols which can then be carboxylated. For example, 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones have been synthesized from 3,6-dimethoxy-2-alkylphenols. researchgate.net

Other Substituents: Other functional groups such as nitro groups can also be introduced onto the salicylic acid backbone, which can then be further transformed. For example, 5-nitrosalicylic acid can be synthesized and subsequently reduced to 5-aminosalicylic acid. organic-chemistry.org

| Starting Material | Reagent(s) | Product | Reference |

| Benzene | Nitration, Reduction, Friedel-Crafts alkylation, Oxidation | para-Iodobenzoic Acid | youtube.com |

| 2-hydroxy-5-iodobenzohydrazide | Aryl aldehydes | 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides | researchgate.net |

| 3,6-dimethoxy-2-alkylphenols | Fremy's salt, Perchloric acid | 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones | researchgate.net |

| 5-Nitrosalicylic acid | Hydrogen, Pd/C | 5-Aminosalicylic acid | organic-chemistry.org |

Table 2: Examples of Substitutions on the Benzoic Acid Ring

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its analogues is critical for developing environmentally and economically sustainable manufacturing processes. chemistryjournals.net The core objective is to minimize the environmental footprint by reducing waste, avoiding hazardous substances, improving energy efficiency, and maximizing the incorporation of reactant atoms into the final product. acs.org Traditional synthetic pathways often fall short of these ideals, creating a need for innovative and greener alternatives.

The principles of green chemistry provide a robust framework for assessing and redesigning synthetic routes. chemistryjournals.net Key metrics include atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, and the Environmental Factor (E-Factor), which quantifies the amount of waste generated. wikipedia.orgnih.gov By focusing on these principles, chemists can design syntheses that are not only safer and cleaner but also often more cost-effective and efficient. chemistryjournals.net

Atom Economy Analysis

Atom economy is a fundamental concept in green chemistry that evaluates how many atoms from the reactants are incorporated into the final desired product. wikipedia.org An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. libretexts.org

A conventional synthesis of this compound often begins with salicylic acid. This multi-step process typically involves:

Nitration: Electrophilic nitration of salicylic acid to produce 2-Hydroxy-5-nitrobenzoic acid. nbinno.com

Reduction: Reduction of the nitro group to an amine using metal reductants like iron or tin in acidic media, yielding 5-Aminosalicylic acid. google.com

Thiourea Formation: Conversion of the amino group to a thiourea, often by reacting it with thiophosgene to form an isothiocyanate intermediate, which is then treated with ammonia. nih.gov

This traditional route suffers from poor atom economy, primarily due to the use of stoichiometric reagents that are not incorporated into the final product, such as the metal reductant in the reduction step and the formation of inorganic salts as byproducts. monash.edu

In contrast, a greener synthetic approach seeks to maximize atom economy by utilizing more efficient reactions. For instance, a greener route to the key intermediate, 5-Aminosalicylic acid, can start from p-aminophenol and employ a Kolbe-Schmitt reaction, which involves the catalytic carboxylation with carbon dioxide. google.com This method significantly improves atom economy by incorporating the atoms from CO2 directly into the product.

| Synthetic Route | Key Steps | Primary Reagents | Major Byproducts | Atom Economy Assessment |

|---|---|---|---|---|

| Traditional Route | 1. Nitration of Salicylic Acid 2. Reduction of Nitro Group 3. Thiourea Formation | Salicylic Acid, Nitric Acid, Iron (Fe), Thiophosgene | Water, Iron Salts (e.g., FeCl2), Hydrochloric Acid | Low; significant waste from reduction and derivatization steps. |

| Greener Route | 1. Catalytic Carboxylation of p-Aminophenol 2. Thiourea Formation | p-Aminophenol, Carbon Dioxide (CO2) | Minimal from first step | High; the carboxylation step is highly atom-economical. |

Catalysis and Energy Efficiency

Catalytic reagents are superior to stoichiometric ones as they are required in smaller amounts and can be recycled, reducing waste. chemistryjournals.netprimescholars.com The traditional reduction of a nitro group using stoichiometric iron powder generates large quantities of iron salt waste. google.com A greener alternative is catalytic hydrogenation, which uses a catalyst (e.g., Palladium on carbon) and hydrogen gas, producing only water as a byproduct and thus exhibiting a much higher atom economy. primescholars.com

Energy efficiency is another cornerstone of green chemistry, aiming to conduct reactions at ambient temperature and pressure whenever possible. chemistryjournals.net Many traditional syntheses require prolonged heating under reflux, consuming significant energy. Innovative activation methods can provide more energy-efficient pathways:

Microwave-Assisted Synthesis: Utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating. nih.govnbinno.com

Mechanochemistry: Involves initiating reactions through mechanical force (e.g., grinding or milling), often in the absence of a solvent (neat reaction). This approach minimizes the use of hazardous solvents and can reduce energy consumption. nih.gov

Flow Chemistry: Conducting reactions in continuous flow reactors offers superior control over reaction parameters like temperature and mixing, leading to improved safety, higher yields, and easier scalability. nbinno.comlboro.ac.uk This method is particularly advantageous for potentially hazardous reactions.

Use of Safer Solvents and Reaction Conditions

| Green Strategy | Principle(s) Addressed | Application in Synthesis | Potential Benefits |

|---|---|---|---|

| Catalytic Reduction | Waste Prevention, Atom Economy, Catalysis | Replacing iron/acid reduction of the nitro group with catalytic hydrogenation. | Eliminates metallic waste; byproduct is water. |

| Microwave-Assisted Synthesis | Energy Efficiency, Waste Prevention | Used to accelerate nitration or thiourea formation steps. | Reduced reaction times; improved yields and purity. nbinno.com |

| Flow Chemistry | Safer Chemistry, Energy Efficiency | Continuous flow nitration or carboxylation. nbinno.comlboro.ac.uk | Enhanced safety, better process control, easy scaling. |

| Use of Greener Solvents | Safer Solvents & Auxiliaries | Replacing hazardous solvents with water, ethanol, or acetone. chemistryjournals.netresearchgate.net | Reduced toxicity and environmental pollution. |

| One-Pot Synthesis | Reduce Derivatives, Waste Prevention | Combining the synthesis of the 5-aminosalicylic acid intermediate and its subsequent conversion to the thiourea in a single vessel. | Fewer purification steps, less solvent waste, higher overall efficiency. nih.gov |

By systematically applying these green chemistry principles, the synthesis of this compound can be transformed from a resource-intensive process into a more sustainable and efficient one, aligning with the modern imperatives of the chemical industry.

Advanced Structural Characterization and Elucidation of 2 Hydroxy 5 Thioureidobenzoic Acid

Comprehensive Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the structural framework of 2-Hydroxy-5-thioureidobenzoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. For derivatives of 2-hydroxybenzoic acid, the chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-hydroxy-4-thioureidobenzoic acid, in DMSO-d₆ shows distinct signals corresponding to the different types of protons. nih.gov The aromatic protons typically appear in the downfield region, while protons of the hydroxyl, carboxylic acid, and thiourea (B124793) groups are also observed, often as broad singlets due to hydrogen bonding and exchange phenomena. nih.govrsc.org The exact chemical shifts are sensitive to the solvent and the specific substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In benzoic acid derivatives, the carboxyl carbon is significantly deshielded and appears at a high chemical shift value (typically ~172–174 ppm). docbrown.info The aromatic carbons attached to the hydroxyl and thioureido groups also exhibit characteristic chemical shifts influenced by the electron-donating or -withdrawing nature of these substituents. rsc.orgdocbrown.info For instance, in a similar ureido-benzoic acid, the carbonyl carbon of the carboxylic acid appears at 169.3 ppm, while the aromatic carbons resonate between 104.0 and 152.5 ppm. rsc.org

2D NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are employed to correlate proton and carbon signals, confirming the assignments made from the 1D spectra. rsc.org These experiments are crucial for unambiguously assigning the signals of the substituted aromatic ring.

Table 1: Representative NMR Data for Benzoic Acid Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 11.0 - 12.0 | Carboxylic acid proton (broad singlet) rsc.org |

| 9.0 - 10.0 | Thiourea/Urea (B33335) protons (broad singlet) nih.gov | |

| 6.5 - 8.5 | Aromatic protons rsc.org | |

| ¹³C | 168 - 174 | Carboxylic acid carbon rsc.orgdocbrown.info |

| 100 - 160 | Aromatic carbons rsc.orgdocbrown.info |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. For a 2-hydroxybenzoic acid derivative, key absorptions include:

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. researchgate.net The phenolic O-H stretch also appears in this region.

C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. rsc.orgresearchgate.net

C=S Stretching: The thiourea group exhibits a characteristic C=S stretching vibration.

N-H Stretching: The N-H stretching vibrations of the thiourea group typically appear in the range of 3100-3500 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1620 cm⁻¹ region are indicative of the aromatic ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of a related compound, 5-amino-2-hydroxybenzoic acid, shows characteristic bands for the aromatic ring and other functional groups. spectrabase.com The symmetric vibrations and non-polar bonds often give rise to strong Raman signals.

Table 2: Key Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (broad) researchgate.net |

| C=O Stretch | 1680 - 1710 rsc.orgresearchgate.net | |

| Phenol | O-H Stretch | ~3300 - 3400 |

| Thiourea | N-H Stretch | 3100 - 3500 |

| C=S Stretch | ~1100 - 1300 | |

| Aromatic Ring | C=C Stretch | 1450 - 1620 researchgate.net |

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule and is particularly useful for characterizing the chromophoric system of this compound. The absorption bands in the UV-Vis spectrum correspond to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectra of hydroxybenzoic acid derivatives typically exhibit multiple absorption bands in the UV region. researchgate.netresearchgate.net These bands are associated with π→π* transitions within the benzene ring and the attached chromophoric groups like the carboxylic acid and thiourea moieties. The position and intensity of these bands are influenced by the substitution pattern on the ring and the solvent used. For instance, the UV spectrum of 2-hydroxybenzoic acid shows distinct absorption maxima. researchgate.netresearchgate.net The introduction of a thioureido group at the 5-position is expected to cause a shift in these absorption bands due to its influence on the electronic structure of the aromatic system.

Table 3: Typical UV-Visible Absorption Maxima for Hydroxybenzoic Acid Derivatives

| Compound Type | Absorption Maxima (λ_max) | Notes |

| 2-Hydroxybenzoic Acid | ~240-330 nm | Multiple bands corresponding to π→π* transitions researchgate.netresearchgate.net |

| Substituted Benzoic Acids | Shift in λ_max dependent on the electronic nature of the substituent | Electron-donating or -withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. uni.lu For this compound (C₈H₈N₂O₃S), the calculated monoisotopic mass is 212.02556 Da. uni.lu

Fragmentation Pattern Analysis: Electron ionization (EI) mass spectrometry leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. The fragmentation pattern of benzoic acid derivatives often involves the loss of small neutral molecules or radicals. docbrown.info For example, a common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl group (•COOH, mass 45). docbrown.infolibretexts.org The presence of the thioureido group will introduce additional fragmentation pathways, which can be analyzed to confirm the structure of the molecule.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 213.03284 uni.lu |

| [M+Na]⁺ | 235.01478 uni.lu |

| [M-H]⁻ | 211.01828 uni.lu |

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The molecular structure of this compound, featuring a carboxylic acid group, a phenolic hydroxyl group, and a thiourea moiety, is rich in hydrogen bond donors and acceptors. This inherent functionality dictates the formation of a complex and robust three-dimensional supramolecular network in the solid state.

The primary interactions governing the crystal packing are expected to be strong hydrogen bonds. The carboxylic acid group is a classic motif for forming dimeric structures through O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This is a common feature in the crystal structures of many carboxylic acids and significantly influences their packing.

Furthermore, the thiourea group introduces additional hydrogen bonding capabilities through its N-H protons and the sulfur atom, which can act as a hydrogen bond acceptor. This allows for the formation of extended chains or sheets. The interplay between the carboxylic acid dimers and the hydrogen bonding involving the thiourea and hydroxyl groups would lead to a highly organized and stable crystal lattice.

The phenolic hydroxyl group, positioned ortho to the carboxylic acid, is likely to be involved in an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring (S(6) motif). This intramolecular interaction would, in turn, influence the participation of these groups in intermolecular hydrogen bonding, potentially favoring interactions with the thiourea moieties of neighboring molecules.

A hypothetical representation of the key intermolecular hydrogen bonds is detailed in the table below:

| Donor | Acceptor | Type of Interaction | Expected Motif/Pattern |

| Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Intermolecular Hydrogen Bond | Dimer formation (R²₂(8) ring) |

| Thiourea (N-H) | Thiourea (C=S) | Intermolecular Hydrogen Bond | Chain or sheet formation |

| Thiourea (N-H) | Carboxylic Acid (C=O) | Intermolecular Hydrogen Bond | Linkage between carboxylic acid dimers and thiourea chains |

| Phenolic (O-H) | Carboxylic Acid (C=O) | Intramolecular Hydrogen Bond | Six-membered ring formation (S(6) motif) |

These interactions collectively contribute to a densely packed crystal structure, where the molecules are held together by a network of strong and directional hydrogen bonds.

Conformational Analysis and Investigation of Tautomeric Forms

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-N bond connecting the phenyl ring and the thiourea group, and the C-C bond between the phenyl ring and the carboxylic acid group.

Tautomerism is another crucial aspect of the structural chemistry of this compound. The thiourea group can exist in thione (C=S) and thiol (C-S-H) tautomeric forms. Similarly, the amide-like character of the thiourea allows for keto-enol type tautomerism. The carboxylic acid and phenolic hydroxyl groups can also exist in their ionized forms depending on the crystalline environment.

The predominant tautomeric form in the solid state is expected to be the thione form, as is common for most thioureas. However, the presence of other tautomers in equilibrium, even in small populations, cannot be ruled out and could be influenced by the specific intermolecular interactions within the crystal lattice. A detailed spectroscopic and computational study would be necessary to definitively identify the most stable tautomer and the energetic barriers between different forms.

The potential tautomeric forms are summarized in the following table:

| Tautomeric Form | Key Structural Feature | Relative Stability (Predicted) |

| Thione-Carboxylic Acid | C=S and -COOH | Most Stable |

| Thiol-Carboxylic Acid | C-S-H and -COOH | Less Stable |

| Zwitterionic Form | C-S⁻ and -COOH₂⁺ | Less Stable |

Reactivity Profiles and Mechanistic Investigations of 2 Hydroxy 5 Thioureidobenzoic Acid

Acid-Base Properties and Protonation Equilibria in Diverse Media

The acid-base properties of 2-Hydroxy-5-thioureidobenzoic acid are dictated by the presence of three ionizable groups: a carboxylic acid, a phenolic hydroxyl group, and a thiourea (B124793) moiety. The acidity of the carboxylic acid is the most pronounced, followed by the phenolic hydroxyl group. The thiourea group, while capable of protonation, is generally a very weak base.

The dissociation equilibria in an aqueous medium can be represented as follows:

First Dissociation (Carboxylic Acid): HOC₆H₃(C(=S)NH₂)COOH ⇌ HOC₆H₃(C(=S)NH₂)COO⁻ + H⁺

Second Dissociation (Phenolic Hydroxyl): HOC₆H₃(C(=S)NH₂)COO⁻ ⇌ ⁻OC₆H₃(C(=S)NH₂)COO⁻ + H⁺

The pKa value for the first dissociation, corresponding to the carboxylic acid group, has been predicted to be approximately 2.86. rsc.org This value is comparable to that of salicylic (B10762653) acid (pKa₁ ≈ 2.97), indicating that the 5-thioureido substituent has a minor electronic effect on the acidity of the carboxyl group. The pKa for the second dissociation (phenolic hydroxyl) is expected to be significantly higher, likely in the range of 8-9, similar to other substituted salicylic acids.

Protonation of the thiourea group would occur under strongly acidic conditions, likely at the sulfur atom due to the formation of a resonance-stabilized cation. The basicity of the thiourea moiety is generally low, with the pKa of protonated thiourea being around -1.

Predicted Acid Dissociation Constant (pKa)

| Functional Group | Predicted pKa |

| Carboxylic Acid | 2.86 ± 0.10 rsc.org |

The protonation equilibria are expected to be influenced by the solvent environment. In less polar, aprotic solvents, the formation of intramolecular hydrogen bonds between the carboxylic acid and the phenolic hydroxyl group would be more pronounced, potentially affecting the acidity.

Chemical Transformations and Reaction Pathways

The reactivity of this compound is governed by the interplay of its three functional groups: the aromatic ring, the carboxylic acid, the hydroxyl group, and the thiourea substituent.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and thioureido groups. Both of these groups are ortho, para-directing. The hydroxyl group is a strongly activating, ortho, para-director. The thioureido group is also generally considered an activating, ortho, para-director due to the lone pairs on the nitrogen atoms that can be delocalized into the ring.

Given the substitution pattern, the positions ortho to the hydroxyl group (C3) and ortho to the thioureido group (C4 and C6) are the most likely sites for electrophilic attack. However, the C6 position is also para to the hydroxyl group, making it a highly activated site. The C3 position is sterically hindered by the adjacent carboxyl group. The carboxylic acid group is a deactivating, meta-director. Therefore, electrophilic substitution is expected to predominantly occur at the C3 and C5 positions relative to the carboxyl group (which are C4 and C6 on the ring, respectively).

Potential electrophilic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent would likely lead to the introduction of a halogen atom at the C6 position.

Nitration: Treatment with a mixture of nitric and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at the C6 position.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group, again, likely at the C6 position.

Friedel-Crafts Alkylation and Acylation: These reactions are often not successful on highly activated phenols like salicylic acid derivatives, as the Lewis acid catalyst can coordinate with the hydroxyl group.

Nucleophilic Reactions:

The primary sites for nucleophilic attack are the carbonyl carbon of the carboxylic acid and the thiocarbonyl carbon of the thiourea group.

Esterification: The carboxylic acid group can undergo esterification by reaction with an alcohol under acidic conditions.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, usually after activation to an acyl chloride or with a coupling agent.

Reactions of the Thiourea Group: The thiourea moiety can act as a nucleophile through its sulfur or nitrogen atoms. It can react with electrophiles such as alkyl halides. The thiocarbonyl group can also undergo nucleophilic attack. For instance, it can be converted to a urea (B33335) group by oxidation or hydrolysis.

The structure of this compound contains functional groups that can participate in intramolecular cyclization reactions. The proximity of the thiourea group to the carboxylic acid and hydroxyl groups on the benzene ring allows for the potential formation of heterocyclic systems.

Based on the reactivity of analogous compounds, such as acylthioureas and acylselenoureas, several cyclization pathways can be proposed. mdpi.com

Formation of Benzothiazine Derivatives: Under acidic conditions, it is conceivable that the sulfur atom of the thiourea could attack the carbonyl carbon of the carboxylic acid, leading to the formation of a fused 1,3-thiazin-4-one ring system after dehydration.

Formation of Quinazoline Derivatives: In the presence of a base, the nitrogen atom of the thiourea could potentially attack the carboxylic acid, which could lead to a quinazoline-based heterocyclic system. Studies on related acylselenoureas have shown that cyclization can occur through the nitrogen atom to form a pyrimidine-fused ring. mdpi.com

Formation of Benzoxazine Derivatives: While less common, the phenolic hydroxyl group could potentially participate in cyclization reactions under specific conditions.

Rearrangement reactions for this specific molecule are not well-documented. However, thiourea derivatives can undergo various rearrangements, often involving the migration of groups between sulfur and nitrogen atoms. The specific conditions required for such rearrangements in this molecule would need experimental investigation.

Kinetic and Thermodynamic Parameters of Key Reactions

There is a lack of specific experimental kinetic and thermodynamic data for the reactions of this compound in the scientific literature. However, general principles can be applied to understand the factors that would govern the rates and equilibria of its potential reactions.

Factors Influencing Reaction Kinetics:

Substituent Effects: The electron-donating hydroxyl and thioureido groups would increase the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzoic acid.

Steric Hindrance: The bulky thioureido group and the adjacent carboxyl group may sterically hinder reactions at the C4 and C3 positions of the aromatic ring, respectively.

Temperature and Catalyst: As with most chemical reactions, reaction rates would be expected to increase with temperature. The choice of catalyst would be crucial for many transformations, such as electrophilic substitutions and esterification. For example, studies on the hydrolysis of aspirin (B1665792) (acetylsalicylic acid) show a strong dependence of the reaction rate on pH and temperature. nih.gov

Thermodynamic Considerations:

Reaction Equilibria: The position of equilibrium for reactions such as esterification would be governed by the relative stability of the reactants and products. The formation of stable heterocyclic rings through cyclization would be a thermodynamically favorable process.

Comparative Kinetic and Thermodynamic Data for Related Reactions

| Reaction Type | Related Compound | General Observations |

| Hydrolysis | Acetylsalicylic Acid | Rate is pH and temperature-dependent; faster under acidic conditions. libretexts.org |

| Carboxylation | Sodium Phenoxide (Kolbe-Schmitt) | Reaction is often diffusion-controlled, with yield and rate influenced by temperature, pressure, and mixing. mdpi.com |

| Protonation | Substituted Benzoic Acids | Dominated by internal enthalpy contributions with a significant entropy component. rsc.org |

Note: This table presents data for related compounds to provide a qualitative understanding, as specific data for this compound is not available in the cited literature.

Coordination Chemistry of 2 Hydroxy 5 Thioureidobenzoic Acid As a Polydentate Ligand

Ligand Design Principles and Potential Binding Sites (O, N, S Donor Atoms)

The design of a polydentate ligand is predicated on the strategic placement of multiple donor atoms, allowing for the formation of stable chelate rings with a central metal ion. 2-Hydroxy-5-thioureidobenzoic acid is an exemplary model of such design, featuring a combination of hard and soft donor atoms which can lead to versatile coordination behavior. The primary potential binding sites within the this compound molecule are the oxygen, nitrogen, and sulfur atoms.

The specific donor atoms available for coordination are:

Oxygen (O): The hydroxyl (-OH) and carboxyl (-COOH) groups on the benzoic acid ring are hard donor sites. The phenolic oxygen is expected to coordinate upon deprotonation, while the carboxyl group can bind in either a monodentate or bidentate fashion.

Nitrogen (N): The thiourea (B124793) moiety (-NH-C(S)-NH₂) contains two nitrogen atoms. These are intermediate donors and can participate in chelation, often in conjunction with the sulfur atom.

Sulfur (S): The thiocarbonyl group (C=S) of the thiourea unit is a soft donor atom, which shows a strong affinity for soft and borderline metal ions.

The presence of both hard (O) and soft (S) donor atoms, along with nitrogen, allows this compound to potentially coordinate with a wide range of metal ions, from hard alkali and alkaline earth metals to softer transition metals. The spatial arrangement of these donor atoms suggests the possibility of forming stable five- or six-membered chelate rings, a key principle in the design of effective multidentate ligands.

Synthesis of Metal Complexes with Transition and Main Group Metals

The synthesis of metal complexes with this compound is anticipated to follow established methodologies for related phenolic and thiourea-containing ligands. The general approach involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, reaction temperature, and pH can significantly influence the nature of the resulting complex, including its stoichiometry and coordination geometry.

For transition metal complexes, reactions are typically carried out in polar solvents like ethanol (B145695), methanol, or dimethylformamide (DMF), where both the metal salt and the ligand exhibit reasonable solubility. The deprotonation of the phenolic hydroxyl and carboxylic acid groups is often facilitated by the addition of a base, such as an alkali metal hydroxide or an organic base like triethylamine. This deprotonation is crucial for the formation of stable chelate complexes.

The synthesis with main group metals would follow a similar protocol. Given the harder nature of main group metal ions, coordination is expected to be favored at the harder oxygen donor sites of the carboxylate and phenolate groups.

A generalized synthetic scheme can be represented as: Mn+ + L-H → M(L)+ + H+ Where Mn+ is a metal ion and L-H represents the this compound ligand.

Based on the array of donor atoms, this compound can exhibit a variety of chelation modes. The specific mode of coordination will depend on several factors, including the nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Potential Chelation Modes:

Bidentate (O, O): Coordination through the phenolic oxygen and one of the carboxylate oxygens, forming a stable six-membered chelate ring. This mode is common for salicylat-type ligands.

Bidentate (S, N): Chelation involving the thiocarbonyl sulfur and one of the adjacent thiourea nitrogens. This is a characteristic coordination mode for thiourea derivatives.

Tridentate (O, O, S) or (O, N, S): More complex coordination involving three donor atoms, which would lead to the formation of multiple chelate rings and highly stable complexes.

Stoichiometry: The stoichiometry of the resulting metal-ligand adducts can also vary. Common stoichiometries for bidentate ligands are 1:1 (M:L) and 1:2 (M:L). For a tridentate ligand, a 1:1 or 1:2 stoichiometry is also plausible, depending on the coordination number of the metal ion and the steric bulk of the ligand. Potentiometric titrations and spectrophotometric methods are typically employed to determine the stoichiometry of such complexes in solution nih.gov.

The principles of self-assembly in coordination chemistry rely on the spontaneous organization of molecules into well-defined, stable, non-covalently linked superstructures beilstein-journals.orgnih.gov. The structure of this compound, with its multiple coordination sites and potential for hydrogen bonding, makes it a candidate for forming complex self-assembled structures.

Metal-ligand directed self-assembly could lead to the formation of various architectures, such as metallamacrocycles or coordination polymers beilstein-journals.org. The geometry of the ligand and the coordination preference of the metal ion are critical factors in determining the final structure. For instance, the use of metal ions with a preference for linear or square planar coordination could direct the assembly of discrete macrocyclic structures, while metals with a preference for octahedral geometry might favor the formation of extended one-, two-, or three-dimensional coordination polymers. The interplay of coordination bonds and intermolecular forces like hydrogen bonding and π-π stacking would play a crucial role in stabilizing these self-assembled architectures nih.govrsc.orgsemanticscholar.org.

Structural Elucidation of Metal Complexes

The definitive characterization of the synthesized metal complexes would rely on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of crystalline metal complexes. This method would provide precise information on:

The coordination number and geometry of the central metal ion.

The specific donor atoms of the ligand that are coordinated to the metal.

The bond lengths and angles within the coordination sphere.

The packing of the molecules in the crystal lattice and the nature of intermolecular interactions.

For complexes of this compound, X-ray crystallography would be essential to confirm the proposed chelation modes and to understand the subtleties of the metal-ligand interactions.

Spectroscopic methods provide valuable information about the coordination of the ligand to the metal ion in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for identifying the coordination sites of a ligand. Upon complexation, characteristic changes in the vibrational frequencies of the functional groups are expected.

ν(O-H): The broad band corresponding to the phenolic O-H stretching vibration is expected to disappear upon deprotonation and coordination.

ν(C=O): The stretching frequency of the carboxyl C=O group would likely shift to a lower wavenumber upon coordination.

ν(C=S): The thiocarbonyl stretching vibration is also expected to shift, typically to a lower frequency, upon coordination of the sulfur atom to the metal.

ν(N-H): The N-H stretching frequencies of the thiourea moiety may also shift upon coordination of the nitrogen atoms.

A representative table of expected IR spectral data is provided below.

Interactive Table: Representative IR Spectral Data (cm-1)

| Functional Group | Free Ligand (Expected) | Metal Complex (Expected) |

|---|---|---|

| ν(O-H) (phenolic) | ~3400 (broad) | Absent |

| ν(N-H) (thiourea) | ~3300-3100 | Shifted |

| ν(C=O) (carboxyl) | ~1700 | ~1650-1600 |

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy can provide insights into the electronic transitions within the ligand and the metal complexes. The UV-Vis spectrum of the free ligand is expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic ring and the thiourea moiety. Upon complexation, these bands may shift (either bathochromically or hypsochromically) due to the perturbation of the electronic structure of the ligand. For transition metal complexes, additional d-d transitions or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands may appear in the visible region, which are characteristic of the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution.

1H NMR: The resonance of the phenolic proton is expected to disappear upon deprotonation and coordination. The signals of the aromatic protons and the N-H protons of the thiourea group are likely to shift upon complexation due to changes in the electronic environment.

13C NMR: The chemical shifts of the carbon atoms adjacent to the donor atoms (e.g., the phenolic carbon, the carboxyl carbon, and the thiocarbonyl carbon) are expected to be significantly affected by coordination to the metal ion.

The collective data from these spectroscopic techniques, in conjunction with X-ray crystallography, would provide a comprehensive understanding of the coordination chemistry of this compound.

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of metal complexes are fundamentally determined by the nature of the metal ion and the coordinating ligand. For a polydentate ligand like this compound, which contains carboxylic acid, hydroxyl, and thiourea functional groups, it would be expected to form stable complexes with a variety of transition metals. The electronic spectra and magnetic moments of such complexes would provide critical insights into their geometric and electronic structures.

In a hypothetical scenario, the electronic spectra of d-block metal complexes with this ligand would likely exhibit d-d transitions. The energies of these transitions are indicative of the ligand field splitting, which in turn provides information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar). For instance, Co(II) complexes often display characteristic bands in the visible region that can help distinguish between different geometries.

The magnetic properties of these complexes would depend on the number of unpaired electrons in the metal's d-orbitals. Complexes with unpaired electrons would be paramagnetic, and the measured magnetic moment could help confirm the oxidation state and spin state (high-spin or low-spin) of the central metal ion. For example, a Cu(II) complex would typically have one unpaired electron and exhibit paramagnetism, while a Zn(II) complex, with a filled d-shell, would be diamagnetic. It has been noted in related studies that some copper complexes can exhibit diamagnetic behavior, which could be due to strong metal-metal interactions in a dimeric structure.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes are widely utilized as catalysts in a vast array of chemical transformations due to their ability to activate substrates and facilitate reactions through various mechanisms. The presence of multiple donor atoms (O, S, N) in this compound suggests that its metal complexes could exhibit significant catalytic activity.

Potential catalytic applications for such complexes could include oxidation, reduction, and carbon-carbon bond-forming reactions. For example, copper complexes are well-known catalysts for various oxidation reactions. A Cu(II) complex of this compound might be investigated for its ability to catalyze the oxidation of alcohols or phenols. The presence of the thiourea group could also impart unique catalytic properties, potentially in reactions involving sulfur-containing substrates.

The efficiency and selectivity of these catalysts would be highly dependent on the coordination environment of the metal ion, which is dictated by the ligand's structure. The steric and electronic effects of the this compound ligand would play a crucial role in determining the catalytic performance of its metal complexes.

Theoretical and Computational Studies of 2 Hydroxy 5 Thioureidobenzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For molecules like 2-Hydroxy-5-thioureidobenzoic acid, DFT calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure accurate results. indexcopernicus.com

Geometry optimization is a fundamental computational procedure to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. indexcopernicus.com For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified.

Table 1: Example of Optimized Geometric Parameters from a DFT Study on a Related Benzoic Acid Derivative (Note: Data shown is for 2-amino-5-bromobenzoic acid as an illustrative example of DFT output.)

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C=O | 1.672 Å |

| Bond Angle | C-C-O | 124.5° |

| Bond Angle | O-C=O | 122.1° |

This table is interactive. Click on headers to sort. Data sourced from a study on 2-amino-5-bromobenzoic acid and is for illustrative purposes. indexcopernicus.com

The electronic properties of a molecule are crucial for understanding its reactivity and interactions. DFT calculations are used to determine key electronic parameters.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and lower kinetic stability. nih.gov For benzoic acid, DFT calculations have shown that the main electronic transitions involve excitations from HOMO-1 to LUMO and from HOMO to LUMO+2. vjst.vn

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions. nih.govvjst.vn In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas susceptible to electrophilic attack, such as around oxygen and nitrogen atoms. Regions of positive potential (colored blue) are electron-poor areas susceptible to nucleophilic attack, often found around hydrogen atoms. nih.gov

Table 2: Example of Calculated Electronic Properties for a Benzoic Acid Derivative (Note: The values are illustrative of typical outputs from DFT calculations on aromatic acids.)

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 | Chemical reactivity and stability |

| Ionization Potential | I | ~ -EHOMO | Energy to remove an electron |

| Electron Affinity | A | ~ -ELUMO | Energy released when adding an electron |

This table is interactive. Click on headers to sort. Values are representative based on studies of similar compounds. nih.govvjst.vnresearchgate.net

DFT calculations can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data.

Vibrational Frequencies: Theoretical vibrational analysis provides the frequencies and intensities of infrared (IR) and Raman bands. researchgate.net Comparing calculated frequencies with experimental FT-IR and FT-Raman spectra helps in making precise assignments of vibrational modes to specific functional groups. indexcopernicus.com For carboxylic acids, the C=O stretching vibration is a particularly strong and characteristic band in the IR spectrum. indexcopernicus.comnih.gov Calculated frequencies are often scaled by a standard factor (e.g., 0.9614 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental values. nih.gov

Table 3: Example Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) (Note: Data shown for a substituted benzoic acid as an illustrative example.)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (IR) |

| O-H Stretch | 3501 | 3425 |

| C=O Stretch | 1672 | 1655 |

| C-C Ring Stretch | 1549 | 1552 |

| C-N Stretch | 1328 | 1330 |

This table is interactive. Click on headers to sort. Data sourced from studies on substituted benzoic acids for illustrative purposes. indexcopernicus.comresearchgate.net

NMR Chemical Shifts: Quantum chemical calculations can also predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for the nuclei in the optimized molecular structure. Theoretical predictions can be a powerful tool for assigning signals in complex NMR spectra and for studying conformational equilibria in solution. organicchemistrydata.org For instance, theoretical studies have been used to explain the temperature dependence of the chemical shift for hydroxyl protons in similar phenolic compounds. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations typically model a single molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations are used to study the behavior of multiple molecules in an explicit solvent environment over time. An MD simulation of this compound in a solvent like water or ethanol (B145695) would provide insights into its solution-phase behavior. researchgate.net

Such simulations can reveal information about:

Solvation: How solvent molecules arrange around the solute and the nature of solute-solvent hydrogen bonds.

Aggregation: The tendency of solute molecules to self-assemble or form aggregates in solution, a process that can be crucial for understanding crystallization and biological activity. nih.gov

Conformational Dynamics: How the molecule flexes and changes its shape in solution, providing a more realistic picture than static gas-phase calculations.

Studies on similar molecules like dihydroxybenzoic acids have used MD simulations to investigate molecular association and the formation of different types of intermolecular interactions in solution, which are precursors to solid-state structures. researchgate.net

Advanced Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing a detailed understanding of reaction mechanisms. This involves locating the transition state (TS) structures, which are the high-energy points along a reaction coordinate, and calculating the activation energy barriers. For this compound, this could be applied to study its synthesis, degradation, or metabolic pathways. By mapping the entire reaction pathway from reactants to products via the transition state, researchers can gain insights into reaction kinetics and selectivity, which is essential for optimizing synthetic routes or understanding biological transformations.

Advanced Applications of 2 Hydroxy 5 Thioureidobenzoic Acid and Its Derivatives

Analytical Chemistry Applications

The inherent functional groups of 2-Hydroxy-5-thioureidobenzoic acid, such as the salicylic (B10762653) acid backbone and the thiourea (B124793) moiety, theoretically equip it for roles in analytical chemistry. The thiourea group, in particular, is known for its coordinating properties with various metal ions. researchgate.net However, specific studies detailing the application of the title compound are not prevalent in published research.

Chelation-Based Reagents for Metal Ion Detection and Quantification

There is a lack of specific studies in the scientific literature detailing the use of this compound as a chelation-based reagent for the detection and quantification of metal ions. While related compounds, such as other salicylic acid-oriented thiourea derivatives, have been investigated as chemosensors, this specific molecule has not been the subject of such research reports. nih.gov The general class of thioureas is known to form coordination complexes with metal ions due to the soft nucleophilic nature of the sulfur atom. wikipedia.org

Materials Science and Advanced Materials Development

The development of advanced materials often relies on molecules with versatile functional groups capable of forming complex structures. While this compound possesses such groups, its role in materials science is not well-documented.

Components in Supramolecular Assemblies and Coordination Polymers

There are no available scientific papers that describe the synthesis or characterization of supramolecular assemblies or coordination polymers specifically using this compound as a ligand or building block. The thiourea functional group is a known building block for various heterocyclic compounds and can participate in forming larger structures, but its application within this specific molecule for creating coordination polymers has not been reported. wikipedia.orgnih.gov

Role in Metal-Organic Frameworks (MOFs)

A review of the literature shows no evidence of this compound being utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Research into MOFs often employs ligands with carboxylic acid groups, similar to the structure of the target compound, but studies specifically incorporating the 5-thioureido functional group on a 2-hydroxybenzoic acid linker are absent.

Surface Functionalization and Coating Technologies

There is no published research detailing the use of this compound for surface functionalization or in the development of coating technologies. While thiourea itself has industrial applications, including use in electroplating processes and as a corrosion inhibitor, these applications are not specifically documented for its salicylic acid derivative. researchgate.netwikipedia.org

Biological Activity at the Molecular and Mechanistic Level (In Vitro Focus)

The therapeutic potential of this compound and its derivatives is deeply rooted in their interactions with biological systems at the molecular level. In vitro studies have been instrumental in elucidating the specific mechanisms through which these compounds exert their effects, providing a foundation for their advanced applications.

Enzyme Inhibition Mechanism and Kinetics

Derivatives of thiourea have demonstrated notable efficacy as enzyme inhibitors, a characteristic that underpins much of their biological activity. mdpi.com The nature of this inhibition can vary, encompassing competitive, non-competitive, and irreversible mechanisms, depending on the specific derivative and the target enzyme. mdpi.comnih.govnih.gov

Competitive Inhibition: In some instances, thiourea derivatives act as competitive inhibitors, where the inhibitor molecule resembles the substrate and binds to the active site of the enzyme. youtube.com This competition prevents the substrate from binding, thereby hindering the enzyme's catalytic activity. The inhibitory effect can be overcome by increasing the substrate concentration. youtube.com For example, certain thiourea-containing drugs have been identified as competitive inhibitors of tyrosinase. nih.gov

Non-competitive Inhibition: Conversely, non-competitive inhibition occurs when the inhibitor binds to an allosteric site, a location on the enzyme distinct from the active site. youtube.com This binding event induces a conformational change in the enzyme, altering the shape of the active site and reducing its efficiency, regardless of whether the substrate is bound. youtube.com Several thiourea-containing drugs have been shown to exhibit non-competitive inhibitory kinetics against tyrosinase. nih.gov

Irreversible Inhibition: Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to permanent inactivation. youtube.comyoutube.com This type of inhibition is particularly significant in drug design, as it can provide long-lasting therapeutic effects. youtube.com Aspirin (B1665792), for instance, irreversibly inhibits cyclooxygenase by acetylating a serine residue in the active site. youtube.com Some thiourea derivatives may also function as irreversible inhibitors, covalently modifying key amino acid residues within the enzyme's active site. youtube.comnih.gov

The study of enzyme kinetics is crucial for characterizing these inhibitory mechanisms. By analyzing the rate of reaction at different substrate and inhibitor concentrations, researchers can determine key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), which provide insights into the inhibitor's potency and mode of action.

Molecular Docking and Protein-Ligand Interaction Fingerprinting

To visualize and understand the interactions between this compound derivatives and their protein targets at an atomic level, computational methods like molecular docking and protein-ligand interaction fingerprinting are employed. mdpi.comnih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For instance, molecular docking studies of 2-hydroxybenzoic acid derivatives with the enzyme SIRT5 have revealed that the carboxylate group forms crucial electrostatic interactions and hydrogen bonds with specific amino acid residues like Arg105 and Tyr102 within the substrate-binding pocket. nih.gov The adjacent hydroxyl group can also form hydrogen bonds with other residues, such as Val221. nih.gov These docking studies help in understanding the structure-activity relationships, guiding the design of more potent and selective inhibitors. nih.gov

Protein-Ligand Interaction Fingerprinting: This method provides a detailed map of the interactions between a ligand and a protein. nih.gov It visualizes different types of interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, with key residues in the active site. nih.govresearchgate.net For SIRT5 inhibitors derived from 2-hydroxybenzoic acid, fingerprinting has highlighted the critical role of interactions with residues like Arg105, Tyr102, and Val221 for inhibitory activity. nih.gov By clustering compounds based on their interaction patterns, researchers can identify which interactions are most important for achieving high potency. nih.gov

Interactive Table: Predicted binding interactions of 2-hydroxybenzoic acid derivatives with SIRT5. nih.gov

| Compound Feature | Interacting Residue(s) | Interaction Type |

| Carboxylate group | Arg105, Tyr102 | Salt bridge, Hydrogen bond |

| Hydroxyl group | Val221 | Hydrogen bond |

| Acetyl carbonyl group | Tyr255 | Hydrogen bond |

| Phenyl ring | Phe223, Tyr255 | Pi-pi interaction |

Antimicrobial Mechanisms of Action (Cellular Targets, Membrane Integrity, in vitro studies)

The antimicrobial properties of this compound and its derivatives are a significant area of research, with in vitro studies pointing to multiple mechanisms of action.

Targeting Bacterial Cell Wall Synthesis: A primary target for many antibacterial agents is the bacterial cell wall, a structure essential for bacterial survival. rsc.org Thiourea derivatives have been predicted to act as antibacterial agents by targeting enzymes involved in the biosynthesis of the cell wall. fip.orgfip.org For example, they are thought to inhibit enzymes crucial for peptidoglycan synthesis in Gram-positive bacteria and mycolic acid synthesis in Mycobacterium tuberculosis. fip.org Inhibition of these pathways leads to a compromised cell wall, ultimately causing bacterial cell deformation and death. fip.org

Disruption of Cell Membrane Integrity: Some thiourea derivatives have been shown to disrupt the integrity of the bacterial cell membrane. nih.gov Transmission electron microscopy has revealed that treatment with certain thiourea derivatives causes apparent damage to the cell membrane of MRSA, leading to the release of intracellular contents. nih.gov This membrane-permeabilizing effect contributes significantly to their antibacterial activity. mdpi.com

In Vitro Antimicrobial Activity: The antimicrobial efficacy of these compounds has been demonstrated against a range of bacteria. Thiourea derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and Enterococcus faecalis. nih.govmdpi.com Some derivatives also exhibit activity against Gram-negative bacteria and various fungal strains. mdpi.comnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, is a key parameter determined in these in vitro studies. mdpi.comnih.gov

Interactive Table: In Vitro Antimicrobial Activity of a Thiourea Derivative (TD4) against various bacterial strains. nih.gov

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (including MRSA) | 2–16 |

| Staphylococcus epidermidis | 2–16 |

| Enterococcus faecalis | 2–16 |

Molecular-Level Interactions with Biomolecules (e.g., DNA, RNA, Lipids)

Beyond proteins, the biological activity of this compound derivatives can also stem from their interactions with other essential biomolecules.

Interaction with Nucleic Acids (DNA and RNA): While the primary mechanism of action for many thiourea derivatives appears to be enzyme inhibition or membrane disruption, the possibility of direct interaction with DNA and RNA exists. mdpi.com Some antimicrobial peptides, for instance, have been found to target nucleic acids in addition to their membrane-disrupting effects. mdpi.com Studies on aminobenzoic acid derivatives have shown that they can bind to tRNA, with thermodynamic analysis indicating that these interactions are spontaneous and primarily driven by ionic forces. nih.gov Such binding could potentially interfere with protein synthesis and other vital cellular processes.

Interaction with Lipids: The interaction of these compounds with lipids is particularly relevant to their ability to disrupt cell membranes. The lipophilicity of a molecule, often quantified by its logP value, influences its ability to penetrate the lipid bilayer of cell membranes. fip.org Thiourea derivatives with higher logP values are predicted to have greater membrane penetration capabilities. fip.org Furthermore, these compounds can interact with lipid transport proteins, such as fatty acid-binding proteins (FABPs), potentially modulating lipid signaling pathways. nih.gov

Future Directions and Emerging Research Avenues for 2 Hydroxy 5 Thioureidobenzoic Acid

Development of Novel and Sustainable Synthetic Routes

The advancement of research into 2-Hydroxy-5-thioureidobenzoic acid is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Traditional synthetic routes often rely on harsh reagents and produce significant waste. jddhs.comjddhs.com Future research will prioritize the adoption of green chemistry principles to overcome these limitations.

Key areas of focus will include:

Solvent-Free and Green Solvent Reactions: Exploring reactions in deep eutectic solvents or under solvent-free conditions to minimize the use of volatile and hazardous organic solvents. rsc.orgresearchgate.net

Catalytic Approaches: Investigating the use of biocatalysts or heterogeneous catalysts to improve reaction efficiency and selectivity, while allowing for easier catalyst recovery and reuse. jddhs.com

Energy-Efficient Synthesis: Employing techniques such as microwave-assisted or high-pressure synthesis to reduce reaction times and energy consumption. jddhs.comrsc.org

Renewable Feedstocks: Investigating the potential of deriving starting materials, such as benzoic acid derivatives, from renewable resources like lignin, to create a more sustainable production pipeline. rsc.org

A comparative table of conventional versus potential green synthetic approaches is presented below:

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Solvent | Often uses hazardous organic solvents | Aims for solvent-free conditions or use of green solvents (e.g., water, deep eutectic solvents) rsc.orgresearchgate.net |

| Catalyst | May use stoichiometric and often toxic reagents | Employs catalytic amounts of reusable and non-toxic catalysts (e.g., biocatalysts) jddhs.com |

| Energy | Typically requires prolonged heating | Utilizes energy-efficient methods like microwave or ultrasound irradiation jddhs.com |

| Atom Economy | Can have lower atom economy with significant byproduct formation | Designed to maximize atom economy and minimize waste generation |

| Starting Materials | Often derived from petrochemical sources | Focus on sourcing from renewable feedstocks like biomass rsc.org |

Exploration of Diverse Coordination Architectures and Their Properties

The thiourea (B124793) moiety and the carboxylic acid and hydroxyl groups on the phenyl ring make this compound a versatile ligand for the construction of novel coordination compounds and polymers. nih.govmdpi.com The ability of thiourea derivatives to coordinate with a variety of metal ions through sulfur and nitrogen donor atoms opens up a vast landscape for crystal engineering and the development of materials with unique properties. mdpi.comresearchgate.netrsc.orgfigshare.com

Future research in this area will likely involve:

Systematic studies of the coordination behavior of this compound with a wide range of metal ions (e.g., transition metals, lanthanides).

Synthesis and characterization of discrete metal complexes and extended coordination polymers with varied dimensionalities (1D, 2D, and 3D). tjnpr.org